Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 276688-76-7
VCID: VC16238832
InChI: InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate

CAS No.: 276688-76-7

Cat. No.: VC16238832

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate - 276688-76-7

Specification

CAS No. 276688-76-7
Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
IUPAC Name methyl 7-bromo-1-methylindole-3-carboxylate
Standard InChI InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3
Standard InChI Key NHXOACLPWKFIRS-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC

Introduction

Molecular Identification and Structural Properties

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate belongs to the indole family, a class of heterocyclic compounds renowned for their biological activity. Its molecular formula is C12H10BrNO2\text{C}_{12}\text{H}_{10}\text{BrNO}_2, with a molecular weight of 288.12 g/mol. The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. Key substituents include:

  • Bromine at the 7-position, enhancing electrophilic reactivity.

  • Methyl group at the 1-position, influencing steric and electronic properties.

  • Methyl ester at the 3-position, enabling further functionalization via hydrolysis or transesterification.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC12H10BrNO2\text{C}_{12}\text{H}_{10}\text{BrNO}_2
Molecular Weight288.12 g/mol
IUPAC NameMethyl 7-bromo-1-methyl-1H-indole-3-carboxylate
Canonical SMILESCOC(=O)C1=CN(C)C2=C1C=CC(=C2)Br
InChIKeyDerived algorithmically from structure

The methyl ester group at the 3-position distinguishes this compound from its carboxylic acid analog, 7-bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 1260650-06-3), which has a molecular weight of 254.08 g/mol.

Synthesis and Optimization Strategies

While no direct synthesis protocols for methyl 7-bromo-1-methyl-1H-indole-3-carboxylate are documented, analogous methods for related indole esters provide actionable pathways. The patent CN100387577C outlines a synthesis for ethyl 4-bromo-7-methylindole-2-carboxylate, which can be adapted for this compound:

Key Synthetic Steps

  • Condensation Reaction:

    • React 5-bromo-2-methylphenylhydrazine hydrochloride with methyl pyruvate in methanol.

    • Molar ratio: 1.0:1.0–1.1 (hydrazine:pyruvate) .

    • Solvent: Methanol (6–10 times the mass of hydrazine) .

  • Cyclization:

    • Treat the hydrazone intermediate with a catalyst (e.g., anhydrous zinc chloride) in ethylene glycol under nitrogen at 150–170°C .

    • Reaction time: 2–4.5 hours .

  • Esterification/Hydrolysis:

    • Hydrolyze the intermediate ester under alkaline conditions (e.g., KOH/ethanol) to yield the carboxylic acid .

    • For the methyl ester, substitute ethyl pyruvate with methyl pyruvate in step 1.

Applications in Pharmaceutical Research

Indole derivatives are pivotal in drug discovery due to their interactions with biological targets. Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate’s applications include:

Intermediate for Bioactive Molecules

  • Anti-inflammatory Agents: Brominated indoles inhibit cyclooxygenase-2 (COX-2).

  • Anticancer Compounds: The bromine atom enhances DNA intercalation potential.

  • Antimicrobials: Methyl esters improve lipid solubility, aiding cellular uptake.

Structural Modifications

  • Hydrolysis: Convert the ester to a carboxylic acid for ionic interactions in drug design.

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions enable aryl group introductions at the 7-position.

Hazard CategoryGHS CodePrecautions
Acute ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation

Handling Recommendations:

  • Use personal protective equipment (gloves, goggles).

  • Avoid inhalation or contact with skin.

Comparative Analysis with Related Compounds

Table 3: Structural Analogs and Properties

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
7-Bromo-1-methyl-1H-indole-3-carboxylic acidC10H8BrNO2\text{C}_{10}\text{H}_8\text{BrNO}_2254.08Carboxylic acid at C3
Ethyl 4-bromo-7-methylindole-2-carboxylateC12H12BrNO2\text{C}_{12}\text{H}_{12}\text{BrNO}_2298.14 Ethyl ester at C2

The methyl ester’s lower molecular weight compared to ethyl analogs improves pharmacokinetic properties, such as bioavailability.

Future Research Directions

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times .

    • Investigate greener catalysts (e.g., ionic liquids) to enhance sustainability.

  • Biological Screening:

    • Evaluate in vitro activity against cancer cell lines (e.g., MCF-7, A549).

    • Assess COX-2 inhibition potency compared to commercial NSAIDs.

  • Derivatization Studies:

    • Synthesize amide or hydrazide derivatives for enhanced target specificity.

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